2-Ethyl-2-methyl butyryl chloride
Overview
Description
2-Ethyl-2-methyl butyryl chloride is an organic compound with the molecular formula C6H11ClO. It is an acid chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
2-Ethyl-2-methyl butyryl chloride can be synthesized through the reaction of 2-ethyl-2-methyl butyric acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acid chloride along with the release of sulfur dioxide and hydrogen chloride gases . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient conversion of the acid to the acid chloride.
Chemical Reactions Analysis
2-Ethyl-2-methyl butyryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and water to form the corresponding amides, esters, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethyl-2-methyl butyric acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride for synthesis, amines for amide formation, and lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, carboxylic acids, and alcohols.
Scientific Research Applications
2-Ethyl-2-methyl butyryl chloride is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: This compound is utilized in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methyl butyryl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form amides, esters, and other derivatives.
Comparison with Similar Compounds
2-Ethyl-2-methyl butyryl chloride can be compared with other acid chlorides such as:
Butyryl chloride: Similar in structure but lacks the ethyl and methyl substituents, making it less sterically hindered.
Isobutyryl chloride: Has a branched structure similar to this compound but with different substituents.
Valeroyl chloride: A straight-chain acid chloride with a longer carbon chain, leading to different reactivity and applications.
These comparisons highlight the unique steric and electronic properties of this compound, which influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-ethyl-2-methylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAQEDQKXCHDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455685 | |
Record name | Butanoyl chloride, 2-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60545-29-1 | |
Record name | Butanoyl chloride, 2-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-methylbutanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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